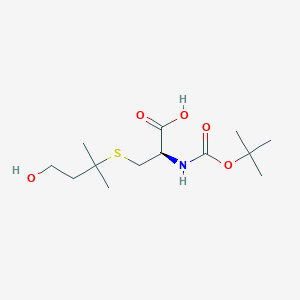

N-Boc-L-felinine

Descripción general

Descripción

N-Boc-L-felinine is a compound used for proteomics research . It has a molecular formula of C13H25NO5S and a molecular weight of 307.41 .

Chemical Reactions Analysis

N-Boc deprotection is a common reaction in pharmaceutical research and development. The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Aplicaciones Científicas De Investigación

Synthetic Chemistry: Protection of Amines

N-Boc-L-felinine is utilized in synthetic chemistry for the protection of amine groups. The tert-butoxycarbonyl (Boc) group is particularly valued for its stability under catalytic hydrogenolysis and resistance to basic conditions. It’s often used in base-catalyzed reactions for introducing Boc protecting groups to amines, which is crucial in synthesizing biologically active compounds .

Green Chemistry: Eco-Friendly Protection Approaches

In the pursuit of sustainable development, N-Boc-L-felinine plays a role in “green chemistry.” It offers an environmentally friendly approach for the N-Boc protection of amines, employing ultrasound irradiation and catalyst-free conditions. This method provides a high yield in a short reaction time at room temperature, emphasizing mild conditions and the absence of auxiliary substances .

Animal Behavior: Modification of Feline Behavior

Research has explored the use of N-Boc-L-felinine in modifying feline behavior, particularly in reducing inappropriate scratching. It’s part of a study identifying major volatile compounds from cat urine and feces that influence cat scratching behavior. This application provides insights into managing feline behavior in domestic settings .

Analytical Chemistry: Gas Chromatography-Mass Spectrometry (GC-MS)

N-Boc-L-felinine is identified and analyzed using GC-MS to study volatile molecules in animal secretions. This analytical technique is essential for understanding the chemical composition of biological samples and has applications in both research and industry .

Chemical Biology: Semiochemicals in Animal Communication

The compound is investigated for its role as a semiochemical in animal communication. Studies focus on the differences in volatile compounds between male and female cats, with implications for understanding animal behavior and communication .

Pharmaceuticals: Drug Synthesis and Development

In pharmaceuticals, N-Boc-L-felinine is a key intermediate in the synthesis of drugs. The protection of amine groups is a critical step in the development of new medications, and the Boc group’s stability makes it a valuable tool in drug design and synthesis .

Material Science: Synthesis of Polymers

The Boc group, which can be introduced using N-Boc-L-felinine, is significant in the synthesis of polymers. It allows for the creation of complex polymer structures by protecting reactive amine groups during the polymerization process .

Biotechnology: Peptide Synthesis

Lastly, in biotechnology, N-Boc-L-felinine is used in peptide synthesis. The Boc group protects the amine functionality of amino acids during the assembly of peptides, which is fundamental in producing therapeutic peptides and studying protein functions .

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-Boc-L-felinine is primarily used as an intermediate for the synthesis of Felinine . .

Mode of Action

As an intermediate in the synthesis of Felinine, it likely undergoes further chemical reactions to produce the final compound .

Biochemical Pathways

As an intermediate in the synthesis of Felinine, it’s likely involved in the biochemical pathways related to the production and function of Felinine .

Pharmacokinetics

As an intermediate compound, its bioavailability would be dependent on the specific conditions of the synthesis and the properties of the final product .

Result of Action

As an intermediate in the synthesis of Felinine, its primary role is likely in the chemical reactions that produce Felinine .

Action Environment

The action of N-Boc-L-felinine is likely influenced by various environmental factors, including the conditions under which the synthesis takes place. Factors such as temperature, pH, and the presence of other chemicals could potentially influence its stability and efficacy .

Propiedades

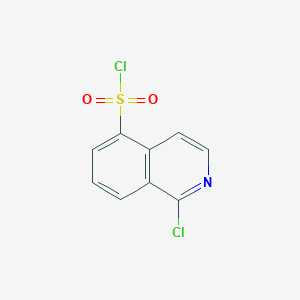

IUPAC Name |

(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDNPCXPITQHX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572497 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-felinine | |

CAS RN |

879207-98-4 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

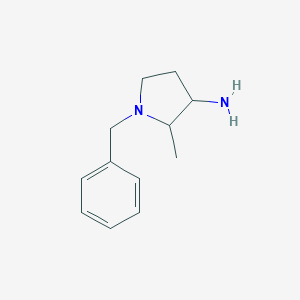

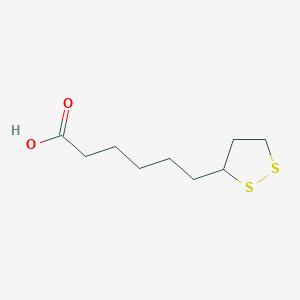

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)